2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Description
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-iodophenyl)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZNAWMPPSJRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C2=C(C=C(C=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730790 | |
| Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-93-3 | |
| Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the reaction of 4,4’-diamino-2,2’-dibromobiphenyl with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.
Medicine: Research into its potential medicinal properties, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other interactions that can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Substituent and Structural Analysis
Research Findings and Challenges
- Synthetic Feasibility: The 2,2',4,4'-substitution pattern in this compound is well-documented, whereas 3,3'-substituted analogs require novel synthetic routes due to a lack of literature precedents .
- Stability :
- Light-sensitive iodine in this compound necessitates dark storage, whereas nitro-containing derivatives are more thermally stable .
Biological Activity
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl (CAS Number: 852138-93-3) is a halogenated biphenyl compound with significant potential in various fields including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and iodine substituents, lends it distinctive biological properties that are the focus of ongoing research.
- Molecular Formula : C12H6Br2I2
- Molecular Weight : 563.79 g/mol
- Structural Characteristics : The compound features two bromine and two iodine atoms at specific positions on the biphenyl framework, which influences its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The halogenated nature of the compound allows it to interact with biological systems in unique ways.
The biological activity of this compound is primarily attributed to its ability to form halogen bonds and interact with molecular targets within cells. These interactions can modulate signaling pathways and influence cellular responses.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance:
- A study demonstrated that certain halogenated biphenyls exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Research indicates that halogenated biphenyls can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is thought to be mediated by oxidative stress and mitochondrial dysfunction .
- A specific case study involving breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and an increase in markers associated with apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cytotoxicity | Reduced cell viability in treated cells |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various concentrations of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Cancer Cell Line Studies
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results showed a marked decrease in cell proliferation and an increase in apoptotic markers such as caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
